molecular formula C12H17NO2S B6041798 N-[2-(cyclopentylthio)ethyl]-2-furamide

N-[2-(cyclopentylthio)ethyl]-2-furamide

Cat. No.: B6041798
M. Wt: 239.34 g/mol
InChI Key: XWGVFFOYGANARW-UHFFFAOYSA-N
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Description

N-[2-(cyclopentylthio)ethyl]-2-furamide is a synthetic organic compound belonging to the 2-furamide class, characterized by a furan-2-carboxamide backbone substituted with a 2-(cyclopentylthio)ethyl group at the nitrogen atom. The cyclopentylthio group may influence redox interactions or binding affinity to biological targets, such as oxidoreductases or lipid-modulating receptors .

Properties

IUPAC Name

N-(2-cyclopentylsulfanylethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-12(11-6-3-8-15-11)13-7-9-16-10-4-1-2-5-10/h3,6,8,10H,1-2,4-5,7,9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGVFFOYGANARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) NMDPEF (QR2 Inhibition)

NMDPEF, a melatonin-related 2-furamide derivative, demonstrates potent QR2 inhibition, mitigating oxidative stress and paraquat toxicity. Its dipyridopyrrolizinyl substituent likely enhances binding to QR2’s hydrophobic active site.

(b) N-Benzoylphenyl Derivatives (Anti-Hyperlipidemic Activity)

Compounds such as N-(4-benzoylphenyl)-5-methyl-2-furamide (4a) reduced Triton WR-1339-induced hyperlipidemia in rodents, lowering LDL-C by 38% and TC by 28% . The target compound’s cyclopentylthio group could confer distinct pharmacokinetic profiles, with higher lipophilicity possibly enhancing tissue penetration but reducing aqueous solubility compared to aromatic substituents.

(c) Metabolic Regulation (Bicyclic Analog)

The bicyclic 2-furamide metabolite (log2FC = 2.68 in metabolomic studies) highlights structural flexibility in modulating metabolic pathways. The cyclopentylthioethyl substituent’s monocyclic structure may offer improved synthetic accessibility compared to complex bicyclic systems .

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